molecular formula C16H20N8O B12245845 4-cyclopropyl-1-methyl-3-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

4-cyclopropyl-1-methyl-3-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B12245845
M. Wt: 340.38 g/mol
InChI Key: ZXEIKLZOUBGJHF-UHFFFAOYSA-N
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Description

4-cyclopropyl-1-methyl-3-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a cyclopropyl group, a pyrazolo[3,4-d]pyrimidine moiety, and a triazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-1-methyl-3-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves multiple steps One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step involves the formation of the triazolone ring through a cyclization reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-1-methyl-3-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

4-cyclopropyl-1-methyl-3-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly as a kinase inhibitor in cancer treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by targeting specific molecular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer cell proliferation. The molecular targets include cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyclopropyl-1-methyl-3-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific combination of functional groups and its potential as a multi-target kinase inhibitor. This makes it a valuable compound for further research and development in medicinal chemistry .

Properties

Molecular Formula

C16H20N8O

Molecular Weight

340.38 g/mol

IUPAC Name

4-cyclopropyl-2-methyl-5-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,2,4-triazol-3-one

InChI

InChI=1S/C16H20N8O/c1-22-16(25)24(11-2-3-11)14(21-22)10-4-6-23(7-5-10)15-12-8-19-20-13(12)17-9-18-15/h8-11H,2-7H2,1H3,(H,17,18,19,20)

InChI Key

ZXEIKLZOUBGJHF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5CC5

Origin of Product

United States

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